molecular formula C17H14Cl2N2OS B2379635 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 565179-64-8

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B2379635
CAS RN: 565179-64-8
M. Wt: 365.27
InChI Key: UVPVVAQZGIBUNW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine is a chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Antimicrobial Activities

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine and its derivatives have been explored for their antimicrobial properties. Research has shown that some of these compounds possess good to moderate activities against various microorganisms, including bacteria and fungi (Bektaş et al., 2007), (Sah et al., 2014), (Wardkhan et al., 2008).

Corrosion Inhibition

These compounds have been studied for their potential as corrosion inhibitors, particularly for iron. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to understand their effectiveness in this application (Kaya et al., 2016).

Cancer Research

There is ongoing research into the anticancer properties of these compounds. Studies have shown that some derivatives exhibit moderate antiproliferative activity against human cancer cell lines, making them a potential area of interest in cancer treatment research (Maolin Sun et al., 2017), (Yakantham et al., 2019).

Molecular Studies

These compounds have also been the subject of various molecular studies, including quantum chemical calculations, molecular docking, and analysis of their interactions and stability at the molecular level. Such studies contribute to understanding their physical, chemical, and biological properties (GayathriB. et al., 2019), (Kubba et al., 2018).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-22-16-5-3-2-4-11(16)9-20-17-21-15(10-23-17)13-7-6-12(18)8-14(13)19/h2-8,10H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVVAQZGIBUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

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